4-Sulphobenzoic acid potassium salt
Description
Properties
Molecular Formula |
C7H4K2O5S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
dipotassium;4-sulfonatobenzoate |
InChI |
InChI=1S/C7H6O5S.2K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChI Key |
ANSRPLLZKWADRS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Sulphobenzoic acid potassium salt can be synthesized through the sulfonation of benzoic acid followed by neutralization with potassium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 4-sulphobenzoic acid potassium salt involves large-scale sulfonation processes. The benzoic acid is first sulfonated using sulfur trioxide or chlorosulfonic acid, and the resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. The product is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions: 4-Sulphobenzoic acid potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfonic acid derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Sulphobenzoic acid potassium salt has a wide range of applications in scientific research, including:
Biology: It is used in the study of ion migration suppression mechanisms in perovskite solar cells.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-sulphobenzoic acid potassium salt involves its ability to form strong coordination interactions with metal ions and other molecules. In perovskite solar cells, it acts as an ion migration suppressor by anchoring at grain boundaries and passivating defects . The compound’s sulfonic acid group interacts with metal ions, while the carboxylic acid group forms hydrogen bonds with other molecules, leading to enhanced stability and efficiency.
Comparison with Similar Compounds
Chemical Identity :
Physical and Chemical Properties :
- Purity : ≥95% (commercial grade) .
- Hygroscopicity : Hygroscopic, requiring careful storage .
- Structure : Features a sulfonate (-SO₃⁻) and a carboxylate (-COO⁻) group on the para positions of the benzene ring .
Comparison with Similar Compounds
4-Sulphobenzoic Acid Sodium Salt
4-Sulfo-Phthalic Acid Monosodium Salt
Toluene-4-Sulphonate Potassium Salt
Calcium and Magnesium Salts of 4-Sulphobenzoic Acid
- Stability : Divalent cations (Ca²⁺, Mg²⁺) form less soluble salts, limiting their use in aqueous systems .
- Applications: Potential in controlled-release formulations or as precipitating agents .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Primary Applications |
|---|---|---|---|
| 4-Sulphobenzoic Acid K Salt | C₇H₅KO₅S | -SO₃⁻, -COO⁻ | Pharmaceuticals, synthesis |
| 4-Sulphobenzoic Acid Na Salt | C₇H₅NaO₅S | -SO₃⁻, -COO⁻ | Industrial processes |
| Toluene-4-Sulphonate K Salt | C₇H₇KO₃S | -SO₃⁻ | Surfactants, catalysis |
| 4-Sulfo-Phthalic Acid Na Salt | C₈H₅NaO₇S | -SO₃⁻, -COOH (x2) | Water treatment |
Table 2: Physicochemical Properties
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
